molecular formula C20H16BrN3O2 B2477898 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326926-21-9

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Cat. No. B2477898
CAS RN: 1326926-21-9
M. Wt: 410.271
InChI Key: AFNQJRMFXKZTKT-UHFFFAOYSA-N
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Description

The compound “3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups. It includes a bromophenyl group, an oxadiazole ring, and a quinolinone structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a five-membered ring containing three heteroatoms (two nitrogens and one oxygen), attached to a bromophenyl group and a quinolinone structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxadiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its reactivity .

Scientific Research Applications

Antitubercular Activity

Oxadiazole derivatives, including those structurally related to the specified compound, have been evaluated for their antitubercular activity against various strains of mycobacteria, including M. tuberculosis. Some derivatives exhibit in vitro efficacy comparable to standard antitubercular drugs, highlighting their potential as leads for new antitubercular agents (Asif, 2014).

Therapeutic Potential

The 1,3,4-oxadiazole ring is recognized for its capacity to bind with various enzymes and receptors through weak interactions, leading to a wide range of bioactivities. Research on 1,3,4-oxadiazole-based compounds has revealed their potential in treating diseases like cancer, fungal infections, bacterial infections, and more, making them valuable in the development of new medicinal agents (Verma et al., 2019).

Synthesis and Pharmacology

Recent studies have focused on synthesizing new oxadiazole derivatives and exploring their pharmacological activities. These efforts have identified oxadiazole derivatives with significant antibacterial, anti-inflammatory, antifungal, anti-diabetic, and anticancer activities. The structural features of oxadiazoles, particularly the presence of nitrogen and oxygen atoms, contribute to their pharmacological effectiveness through hydrogen bond interactions with biomacromolecules (Wang et al., 2022).

Biological Roles

The synthesis methods and biological applications of 1,3,4-oxadiazole derivatives have been extensively reviewed, highlighting their roles in treating various diseases. These compounds have shown promise in developing new therapeutic agents due to their significant biological activities and potential for chemical modification (Nayak & Poojary, 2019).

Safety and Hazards

As with any chemical compound, handling “3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of oxadiazoles . Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .

properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c1-2-11-24-12-15(18(25)14-8-4-6-10-17(14)24)20-22-19(23-26-20)13-7-3-5-9-16(13)21/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNQJRMFXKZTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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